N-methyl-N-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide
Description
N-methyl-N-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide is a synthetic small molecule featuring a hybrid scaffold combining an indole carboxamide core with a substituted benzothiazole moiety. The indole ring is substituted at the 3-position with a carboxamide group, while the benzothiazole component includes a methyl group at position 2 and an amide linkage at position 3.
Properties
IUPAC Name |
N-methyl-N-[2-[(2-methyl-1,3-benzothiazol-5-yl)amino]-2-oxoethyl]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-12-22-17-9-13(7-8-18(17)27-12)23-19(25)11-24(2)20(26)15-10-21-16-6-4-3-5-14(15)16/h3-10,21H,11H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVOERNQAYHLEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)CN(C)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-methyl-N-(2-((2-methylbenzo[d]thiazol-5-yl)amino)-2-oxoethyl)-1H-indole-3-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound's molecular formula is , with a molecular weight of 434.5 g/mol. The structural components include an indole ring, a thiazole moiety, and an amide functional group, which are pivotal in its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. Research indicates that compounds with similar structures often exhibit:
- Antitumor Activity : The thiazole ring is known to enhance cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
- Antibacterial Properties : Compounds featuring benzothiazole derivatives have shown effectiveness against bacterial strains by targeting DNA gyrase and topoisomerase enzymes, essential for bacterial DNA replication.
Structure-Activity Relationships (SAR)
Studies have demonstrated that modifications to the compound's structure can significantly influence its biological activity. Key findings include:
- Thiazole Ring Importance : The presence of the thiazole ring is crucial for cytotoxic activity; alterations in this moiety can lead to diminished effects .
- Electron Donating Groups : Methyl substitutions on the phenyl ring enhance activity by increasing electron density, thereby improving binding affinity to target proteins .
Biological Activity Data
| Activity Type | IC50 Values (µg/mL) | Target |
|---|---|---|
| Antitumor (e.g., A-431 cells) | <1.98 | Bcl-2 Inhibition |
| Antibacterial (e.g., S. aureus) | 0.008 - 0.012 | DNA Gyrase |
| Cytotoxic (various cancer lines) | <30 | General Cytotoxicity |
Case Studies
- Antitumor Efficacy : A study evaluated the compound's efficacy against human glioblastoma U251 cells and melanoma WM793 cells, demonstrating significant cytotoxicity with IC50 values lower than standard treatments like doxorubicin .
- Antibacterial Activity : Research on benzothiazole derivatives indicated that they could inhibit bacterial growth effectively while exhibiting low toxicity against human liver cell lines (HepG2), suggesting a favorable therapeutic index .
- Molecular Dynamics Simulations : Molecular dynamics simulations showed that the compound interacts primarily through hydrophobic contacts with target proteins, indicating a complex binding mechanism that warrants further investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmacological and Physicochemical Properties
- Lipophilicity : The target compound’s methylbenzo[d]thiazole group likely increases lipophilicity (clogP ~3.5) compared to Compound 8 (clogP ~2.8) and the carboxylic acid derivatives (clogP ~1.5–2.0).
- Bioactivity : Compound 8’s antiviral activity against Dengue virus NS5 RNA polymerase highlights the role of thiazole-indole hybrids in targeting viral enzymes. The target compound’s benzothiazole-amidoethyl chain may improve target binding through π-π stacking or hydrophobic interactions .
Mechanistic Insights
- Benzothiazole Role : The 2-methylbenzo[d]thiazole group may mimic adenine-binding motifs in ATP-binding pockets, as seen in thiazole-containing EGFR inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
